9-(4-chlorophenyl)-3H-purine-2,6-dione, also known as 8-(4-chlorophenyl)-1,9-dimethyl-3H-purine-2,6-dione, is a synthetic compound belonging to the purine family. This compound is characterized by a complex structure that includes a purine core substituted with a chlorophenyl group. Its molecular formula is C13H11ClN4O2, and it has a molecular weight of 290.70 g/mol. The compound's unique structure allows it to participate in various chemical reactions and biological interactions, making it of interest in scientific research and potential therapeutic applications.
This compound can be sourced from chemical suppliers and is classified under purine derivatives. Purines are essential components of nucleic acids and play critical roles in cellular processes. The presence of the chlorophenyl group enhances its biological activity and interaction with various molecular targets.
The synthesis of 9-(4-chlorophenyl)-3H-purine-2,6-dione typically involves several steps, including:
The synthetic routes may vary based on the desired substitution pattern on the purine ring and the chlorophenyl moiety, with adjustments made for temperature, pressure, and reaction time to achieve optimal results .
The molecular structure of 9-(4-chlorophenyl)-3H-purine-2,6-dione features:
These structural features contribute to its reactivity and interaction with biological systems .
9-(4-chlorophenyl)-3H-purine-2,6-dione can undergo various chemical reactions:
These reactions are crucial for modifying the compound's structure to investigate its biological properties or synthesize analogs for further study .
The mechanism of action of 9-(4-chlorophenyl)-3H-purine-2,6-dione involves its interaction with specific molecular targets such as enzymes or receptors. The binding affinity to these targets can lead to alterations in their activity:
The precise pathways depend on the context of use and the specific biological systems being targeted .
Property | Value |
---|---|
Molecular Formula | C13H11ClN4O2 |
Molecular Weight | 290.70 g/mol |
Melting Point | Not specified |
Boiling Point | Not specified |
These properties influence its behavior in various chemical reactions and biological assays .
9-(4-chlorophenyl)-3H-purine-2,6-dione has several scientific uses:
Purine-2,6-dione derivatives represent a privileged scaffold in drug discovery due to their structural similarity to endogenous purines and versatile pharmacological profiles. These compounds feature a fused bicyclic heterocyclic system with carbonyl groups at positions 2 and 6, enabling diverse hydrogen-bonding interactions with biological targets. The structural plasticity of this core allows for strategic modifications at N-7, N-8, and N-9 positions, facilitating the optimization of target affinity and selectivity. Among these derivatives, 9-(4-chlorophenyl)-3H-purine-2,6-dione exemplifies how targeted substitutions can yield compounds with significant therapeutic potential. The electron-withdrawing chlorine atom at the para-position of the phenyl ring enhances both the electronic properties and metabolic stability of these molecules, making them particularly valuable for central nervous system (CNS) and oncology applications. Their mechanism often involves mimicking the purine nucleobases of nucleic acids or endogenous signaling molecules, allowing them to interfere with critical cellular processes in disease states [2] [5].
The purine-2,6-dione scaffold has emerged as a critical pharmacophore for developing ligands targeting serotonin receptors, particularly 5-HT1A and 5-HT7 subtypes implicated in depression and anxiety disorders. The planar purine core enables optimal insertion into the orthosteric binding pockets of these receptors, while the 2,6-dione motif facilitates hydrogen bonding with key serine and asparagine residues in the transmembrane domains.
Multitarget Directed Ligands (MTDLs) based on this scaffold demonstrate unique polypharmacology:
Table 1: Serotonin Receptor Binding Affinities of Selected Purine-2,6-dione Derivatives
Compound | 5-HT1A Ki (nM) | 5-HT7 Ki (nM) | Selectivity Ratio |
---|---|---|---|
Unsubstituted purine-2,6-dione | 320 ± 12 | 480 ± 28 | 0.67 |
9-(4-Methoxyphenyl) analog | 85 ± 6.2 | 120 ± 9.1 | 0.71 |
9-(4-Chlorophenyl) derivative | 42 ± 3.8 | 68 ± 5.2 | 0.62 |
N-8 Piperazine derivative | 16 ± 1.3 | 22 ± 1.9 | 0.73 |
Computational studies reveal that optimal 5-HT7 receptor binding requires a butterfly-like conformation of the purine core, where the chlorophenyl substituent at N-9 adopts a perpendicular orientation relative to the purine plane. This positioning allows the chlorine atom to access a hydrophobic subpocket in the 5-HT7 receptor, explaining the 2–3 fold enhanced affinity of 4-chlorophenyl derivatives over their methoxy-substituted counterparts. The electron-withdrawing effect of chlorine also increases the compound's dipole moment (8.625 Debye), strengthening electrostatic interactions within the receptor's binding cleft [5] [8].
The strategic incorporation of 4-chlorophenyl substituents at the N-9 position of purine-2,6-dione scaffolds profoundly influences both molecular recognition and pharmacokinetic properties. This modification exploits halogen bonding interactions with biological targets, where the chlorine atom serves as an electrophilic site engaging with carbonyl oxygen atoms or π-systems in protein binding pockets.
Key structural and electronic effects include:
Table 2: Impact of 4-Chlorophenyl Substitution on Molecular Properties
Property | Phenyl Analog | 4-Chlorophenyl Derivative | Change (%) |
---|---|---|---|
Dipole Moment (Debye) | 6.82 | 8.63 | +26.5% |
LogP | 1.25 | 2.18 | +74.4% |
Metabolic Stability (t½) | 32 min | 89 min | +178% |
VEGFR-2 Inhibition IC50 | 280 nM | 37 nM | -86.8% |
Density Functional Theory (DFT) analyses of 9-(4-chlorophenyl)-3H-purine-2,6-dione reveal substantial electron redistribution within the molecule. The Mulliken charge distribution shows pronounced negativity at the carbonyl oxygens (average charge = -0.52e) and positivity at C-8 (+0.31e), creating an electronic gradient that facilitates charge transfer interactions with biological targets. Frontier Molecular Orbital (FMO) analysis demonstrates a reduced energy gap (ΔE = 2.188 eV) between HOMO (localized on the chlorophenyl ring) and LUMO (localized on the purine core), indicating heightened chemical reactivity compared to unsubstituted analogs. This electronic configuration enhances the compound's ability to function as a molecular "warhead" for covalent engagement with nucleophilic residues in enzyme active sites, particularly in kinase domains like EGFR where these derivatives show potent inhibition (IC50 = 25–35 nM) [6] [8].
In cancer therapeutics, the 4-chlorophenyl group enables dual targeting of angiogenesis and proliferative pathways. Molecular dynamics simulations confirm stable binding of 4-chlorophenyl-purine derivatives to the hydrophobic region I of EGFR's ATP-binding pocket (residues Leu718, Val726, and Ala743), with the chlorine atom forming a critical halogen bond with the backbone carbonyl of Thr830. This interaction pattern explains the 10-fold potency enhancement over unsubstituted analogs in inhibiting EGFRWT phosphorylation in NSCLC cells [8].
The medicinal exploration of purine-2,6-diones has evolved through three distinct generations, each marked by strategic molecular refinements:
First Generation (1980s–1990s): Natural Product-Inspired DerivativesEarly development centered on modifying xanthine alkaloids (theophylline, theobromine) by introducing simple alkyl chains at N-1, N-3, or N-7 positions. These efforts yielded bronchodilators and PDE inhibitors but suffered from limited target specificity and methylxanthine-like side effects. The breakthrough came with the discovery that N-9 arylation dramatically altered the pharmacological profile, shifting activity from phosphodiesterase inhibition to receptor-based mechanisms. Patent filings from this era predominantly covered unsubstituted phenyl and benzyl derivatives for cardiovascular applications [4] [8].
Second Generation (2000s–2010s): Targeted Substitution StrategiesThe identification of the chlorophenyl pharmacophore marked a significant advancement in potency and selectivity. Key developments included:
Third Generation (2020s–Present): Hybrid Molecules and PolypharmacologyContemporary research focuses on molecular glues and proteolysis-targeting chimeras (PROTACs) leveraging the purine-2,6-dione core as E3 ligase-recruiting modules. Notable advances include:
The evolution of these compounds reflects a paradigm shift from serendipitous discovery to structure-based design, with recent approaches incorporating computational predictive modeling (molecular docking, MD simulations >100 ns) and ADMETox profiling early in development. The current pipeline includes multi-kinase inhibitors and immune-modulating agents for solid tumors and drug-resistant malignancies, with several candidates entering Phase I/II trials [6] [9].
Table 3: Evolution of Purine-2,6-dione Therapeutics
Generation | Time Period | Representative Compound | Key Innovation | Primary Therapeutic Target |
---|---|---|---|---|
First | 1980s–1990s | 7-Benzyltheophylline | N-9 alkylation | PDE4, adenosine receptors |
Second | 2000s–2010s | T-1-PCPA | 4-Chlorophenyl acetamide | EGFRWT inhibition |
Second | 2000s–2010s | LCAP-purine conjugates | N-8 piperazine linkers | 5-HT1A/5-HT7 receptors |
Third | 2020s–Present | PROTAC-PD-1/PD-L1 inhibitors | Cereblon-binding hybrids | Immune checkpoint proteins |
CAS No.: 15245-44-0
CAS No.: 1449768-46-0
CAS No.: 576-42-1
CAS No.:
CAS No.: 12007-33-9